molecular formula C12H7N5 B1198952 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 65143-08-0

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Cat. No. B1198952
CAS RN: 65143-08-0
M. Wt: 221.22 g/mol
InChI Key: LGGKAYYYLDMGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C12H7N5 . It is a part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines are known to exhibit various chemical reactions. For instance, they can undergo reactions with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to form cyclocondensation products .

Scientific Research Applications

  • Antibacterial Agents : 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant inhibitory effects against various pathogenic bacteria, suggesting their potential as antibacterial agents (Rahmouni et al., 2014), (Beyzaei et al., 2017).

  • Antifungal and Anticancer Properties : Some derivatives of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile have been synthesized and evaluated for their potential cytotoxicity against cancer cells, showing significant effects in certain cases. This highlights their potential application in cancer therapy (Abdel‐Latif et al., 2016).

  • Corrosion Inhibition : Certain derivatives of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile have been studied for their corrosion inhibition properties, particularly on steel surfaces in acidic environments. This application is important in industrial chemistry and materials science (Abdel Hameed et al., 2020).

  • Synthesis of Fused Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various fused heterocyclic compounds. These synthesized compounds have diverse applications in medicinal and organic chemistry due to their structural complexity and biological activity (Hecht & Werner, 1973).

  • Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which could be beneficial in the development of new therapeutic agents or supplements (El‐Mekabaty, 2015).

Future Directions

The future directions for research on 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile could involve further exploration of its biological activities, particularly its potential as a protein kinase inhibitor . Additionally, the development of new synthetic methods and the investigation of its mechanism of action could also be areas of future research.

properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGKAYYYLDMGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983714
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

CAS RN

65143-08-0
Record name 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065143080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 4
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 6
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Citations

For This Compound
9
Citations
T HIGASHINO, S SATO, A MIYASHITA… - Chemical and …, 1986 - jstage.jst.go.jp
The Reissert reaction of 1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine (4) in anhydrous methylene chloride using benzoyl chloride, trimethylsilyl cyanide, and a catalytic amount of aluminium …
Number of citations: 10 www.jstage.jst.go.jp
A MIYASHITA, S SATO, N TAIDO, K TANJI… - Chemical and …, 1990 - jstage.jst.go.jp
Acid hydrolysis of the 6-methylpyrazolopyrimidine Reissert compound (6) gave the ring-opened product (12) and the oxazole (13). Alkaline hydrolysis of 6 afforded the 6-…
Number of citations: 8 www.jstage.jst.go.jp
T HIGASHINO, S SATO, A MIYASHITA… - Chemical and …, 1987 - jstage.jst.go.jp
However, the anion A did not react with other aryl (or alkyl) halides (14b, c, e), ketones(11a, b), 2-alkenonitriles(21a, b), and dimethyl acetylenedicarboxylate(22), and underwent the …
Number of citations: 5 www.jstage.jst.go.jp
E Hayashi, T Higashino… - … zasshi: Journal of the …, 1978 - pubmed.ncbi.nlm.nih.gov
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
M Uchida, T Higashino, C Iijima… - Journal of the Mass …, 1977 - jstage.jst.go.jp
2. Results and Discussion The nitriles used in this study were as follows; 2-quinoxalinecarbonitrile (I) 3), 4-quinazolinecarbo-nitrile (II) 4), 1-methyl-(IIIa) and1-phenyl-1H-pyrazolo [3, 4-d…
Number of citations: 6 www.jstage.jst.go.jp
G Venkatesan, P Paira, SL Cheong, S Federico… - European Journal of …, 2015 - Elsevier
An efficient synthetic procedure was adopted to synthesize a series of new molecules containing the pyrazolo[3,4-d]pyrimidine (PP) scaffold, which have been evaluated as promising …
Number of citations: 9 www.sciencedirect.com
M Akrom, S Rustad, AG Saputro, A Ramelan… - Materials Today …, 2023 - Elsevier
This study proposes a novel approach that combines machine learning (ML) and density functional theory (DFT) methods to construct a quantitative structure-properties relationship (…
Number of citations: 3 www.sciencedirect.com
林英作, 東野武郎, 鈴木紳一 - YAKUGAKU ZASSHI, 1978 - jstage.jst.go.jp
1-Phenyl-1H-pyrazolo [3, 4-d] pyrimidine-4-carbonitrile (I) is synthesized by the application of potassium cyanide to 4-(p-tolysulfonyl)-(II) or 4-chloro-1-phenyl-1H-pyrazolo [3, 4-d] …
Number of citations: 2 www.jstage.jst.go.jp
林英作, 東野武郎, 島田典招 - YAKUGAKU ZASSHI, 1978 - jstage.jst.go.jp
Reaction of 1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (I) with methanesulfonyl chloride and potassium cyanide in acetone-water afforded 1-(1-phenyl-1H-pyrazolo-[3, 4-d] …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.